molecular formula C20H18FN5O3S B11383040 3-(2,4-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

3-(2,4-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole

Cat. No.: B11383040
M. Wt: 427.5 g/mol
InChI Key: ASRYZMVBNYVWGN-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a triazole ring, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dimethoxybenzaldehyde with appropriate reagents to form the 2,4-dimethoxyphenyl moiety. This is followed by the introduction of the 1,2,4-oxadiazole ring through cyclization reactions. The triazole ring is then introduced via a separate reaction, often involving the use of azide and alkyne precursors. Finally, the sulfanyl group is added through a thiolation reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to develop a robust and cost-effective process that can be implemented on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, leading to the formation of different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the triazole and oxadiazole rings can facilitate interactions with biological targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(4-fluorophenyl)-1H-pyrazole: This compound shares the fluorophenyl group but has a different core structure.

    N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-propenamide: Similar in having the dimethoxyphenyl and fluorophenyl groups but differs in the amide linkage.

    1-(3,4-dimethoxyphenyl)-3-((4-fluorophenyl)sulfanyl)-1-propanone: Shares the dimethoxyphenyl and fluorophenyl groups but has a different core structure.

Uniqueness

The uniqueness of 3-(2,4-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18FN5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C20H18FN5O3S/c1-12-23-24-20(26(12)14-6-4-13(21)5-7-14)30-11-18-22-19(25-29-18)16-9-8-15(27-2)10-17(16)28-3/h4-10H,11H2,1-3H3

InChI Key

ASRYZMVBNYVWGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)F)SCC3=NC(=NO3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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